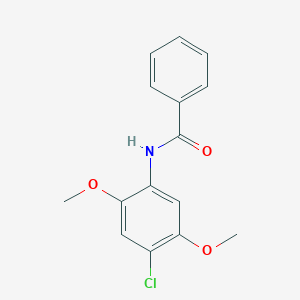
N-(4-chloro-2,5-dimethoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2,5-dimethoxyphenyl)benzamide, also known as DOC, is a chemical compound that belongs to the phenethylamine family. It was first synthesized in the 1970s and has since then been used in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)benzamide involves its binding to the serotonin 2A receptor, which leads to the activation of downstream signaling pathways. This results in changes in neuronal firing patterns and the release of neurotransmitters such as dopamine and serotonin. The exact mechanism of action is still not fully understood and requires further investigation.
Biochemical and Physiological Effects
N-(4-chloro-2,5-dimethoxyphenyl)benzamide has been shown to induce hallucinogenic effects in animal models and humans. It has been reported to cause changes in perception, thought, and mood. It has also been shown to have anxiogenic and anorectic effects. The exact biochemical and physiological effects of N-(4-chloro-2,5-dimethoxyphenyl)benzamide are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)benzamide in lab experiments is its potent agonist activity at the serotonin 2A receptor, which makes it a useful tool for studying this receptor. However, its hallucinogenic effects may limit its use in certain experiments, and caution should be taken when handling this compound due to its potential toxicity.
Orientations Futures
There are several future directions for the study of N-(4-chloro-2,5-dimethoxyphenyl)benzamide. One area of interest is its potential therapeutic use in the treatment of mental health disorders such as depression and anxiety. Another area of interest is its potential use as a tool for studying the molecular mechanisms underlying hallucinogenic effects. Further research is needed to fully understand the potential applications of N-(4-chloro-2,5-dimethoxyphenyl)benzamide in scientific research.
Conclusion
In conclusion, N-(4-chloro-2,5-dimethoxyphenyl)benzamide is a chemical compound that has been used in scientific research due to its unique properties. Its potent agonist activity at the serotonin 2A receptor makes it a useful tool for studying this receptor. However, its hallucinogenic effects may limit its use in certain experiments. Further research is needed to fully understand the potential applications of N-(4-chloro-2,5-dimethoxyphenyl)benzamide in scientific research.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)benzamide involves the reaction of 2,5-dimethoxyphenylacetonitrile with hydrochloric acid, followed by the reaction of the resulting compound with benzoyl chloride. The final product is obtained by recrystallization from ethanol.
Applications De Recherche Scientifique
N-(4-chloro-2,5-dimethoxyphenyl)benzamide has been used in scientific research as a tool for studying the central nervous system. It acts as a potent agonist of the serotonin 2A receptor, which is involved in the regulation of mood, cognition, and perception. It has also been shown to have affinity for other receptors, such as the dopamine D2 receptor and the alpha-1 adrenergic receptor.
Propriétés
Nom du produit |
N-(4-chloro-2,5-dimethoxyphenyl)benzamide |
|---|---|
Formule moléculaire |
C15H14ClNO3 |
Poids moléculaire |
291.73 g/mol |
Nom IUPAC |
N-(4-chloro-2,5-dimethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H14ClNO3/c1-19-13-9-12(14(20-2)8-11(13)16)17-15(18)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,17,18) |
Clé InChI |
VLVLESKUXXMBDI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)Cl |
SMILES canonique |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-methoxy-2,3-dimethyl-7,12-dihydrothieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indol-4(6H)-one](/img/structure/B273977.png)


![1-[(6-ethoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273982.png)

![1-{[4-(1,1-dimethylethyl)phenyl]sulfonyl}-1H-1,2,3-benzotriazole](/img/structure/B273989.png)





![8-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-methyl-7-pentylpurine-2,6-dione](/img/structure/B274013.png)
![Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate](/img/structure/B274014.png)
